molecular formula C26H22FN3O3S B2476205 2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide CAS No. 899743-59-0

2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide

Cat. No.: B2476205
CAS No.: 899743-59-0
M. Wt: 475.54
InChI Key: QAPBKYVLXGLTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spirocyclic architecture combining an indoline and a thiazolidinone moiety, substituted with a 4-fluorophenyl group at the 3' position, a methyl group at the 7-position of the indoline ring, and an N-(o-tolyl)acetamide side chain. The 4-fluorophenyl group may contribute to lipophilicity and metabolic stability, while the o-tolyl acetamide moiety could influence solubility and target interactions . Such hybrid structures are often explored for their dual pharmacological activities, including enzyme inhibition (e.g., aldose reductase) and anti-inflammatory effects .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-16-6-3-4-9-21(16)28-22(31)14-29-24-17(2)7-5-8-20(24)26(25(29)33)30(23(32)15-34-26)19-12-10-18(27)11-13-19/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPBKYVLXGLTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CC(=O)NC4=CC=CC=C4C)N(C(=O)CS3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic route often includes the formation of the spiro[indoline-thiazolidin] framework followed by the introduction of the 4-fluorophenyl and o-tolyl groups. The detailed reaction conditions and yields can vary based on the specific methodology employed.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the indole structure have shown activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for related compounds suggest a comparable efficacy to established antifungal agents like fluconazole .

CompoundMIC (µg/mL)Activity Type
11f0.022Antifungal
11h0.011Antifungal
11j0.157Antifungal

Anticancer Activity

The anticancer potential of similar compounds has also been explored. Studies have demonstrated that modifications at specific positions on the aromatic rings can enhance or diminish cytotoxic effects against various cancer cell lines. For example, compounds with a fluorophenyl substituent showed improved selectivity and potency against lung and colorectal cancer cells .

Cell LineIC50 (µg/mL)Compound Tested
HCT116193.93Compound 7f
A549208.58Compound 7a
HFB4>371.36Control

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by modulating the expression of anti-apoptotic proteins .

Case Studies

  • Antifungal Activity Against Candida albicans : A study demonstrated that derivatives of the compound exhibited potent antifungal activity with MIC values lower than those of traditional antifungals.
  • Anticancer Efficacy : In vitro studies on various cancer cell lines revealed that the compound induced significant cytotoxicity, particularly in HCT116 cells, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Spiro[indoline-3,2'-thiazolidine] 4-Fluorophenyl, 7-methyl, N-(o-tolyl)amide Potential enzyme inhibition (hypothesized)
1-Benzyl-3'-(4-Chlorophenyl)-2,4'-Dioxospiro[indoline-3,2'-thiazolidine]-5'-Acetic Acid Spiro[indoline-3,2'-thiazolidine] 4-Chlorophenyl, benzyl, acetic acid Aldose reductase inhibition (reported)
2-(Benzo[d]Thiazol-2-ylthio)-N-(2,4'-Dioxospiro[indolin-3,2'-thiazolidin)-3'yl)Acetamide Spiro[indoline-3,2'-thiazolidine] Benzo[d]thiazole-thioether, acetamide Anti-inflammatory, analgesic, antibacterial
(S)-4-({3-[2-(Dimethylamino)Ethyl]-1H-Indol-5-yl}Methyl)Oxazolidin-2-One Oxazolidinone Dimethylaminoethyl, indole Antibacterial (broad-spectrum)

Key Insights :

  • Thiazolidinone vs. Oxazolidinone: The target compound’s thiazolidinone core (vs.
  • Substituent Effects : The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to the 4-chlorophenyl analog in , though chlorinated analogs may exhibit stronger electron-withdrawing effects.

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound features a spiro indoline-thiazolidinone core , a 4-fluorophenyl group , and an o-tolylacetamide moiety . The spiro architecture induces steric constraints that modulate ring-opening reactions and hydrogen-bonding interactions, while the electron-withdrawing fluorine atom enhances electrophilicity at the thiazolidinone carbonyl . These features are critical for interactions with biological targets like kinases or enzymes .

Q. What standard synthetic routes are employed for this compound, and what parameters are critical for yield optimization?

Synthesis typically involves:

  • Cyclization of indoline precursors with thiazolidinone-forming reagents (e.g., thiourea derivatives).
  • Acylation of the spiro intermediate with chloroacetyl chloride.
  • Coupling with o-toluidine under basic conditions (e.g., triethylamine in DMF). Key parameters include solvent polarity (DMF > ethanol), temperature control (60–80°C for acylation), and catalyst selection (e.g., pyridine for cyclization) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • NMR spectroscopy (¹H/¹³C) to confirm spiro connectivity and substituent positions.
  • HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%).
  • FT-IR to validate carbonyl stretches (1670–1750 cm⁻¹ for thiazolidinone and acetamide groups) .

Q. How are preliminary biological activities screened for this compound?

Initial screens involve:

  • Enzyme inhibition assays (e.g., CDK2/cyclin E for anticancer potential) at 10 µM concentrations.
  • Antimicrobial susceptibility testing (MIC values against Gram+/Gram– strains).
  • Cytotoxicity profiling (MTT assays on HEK-293 cells) to rule out non-specific toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?

Use Design of Experiments (DoE) to evaluate variables:

ParameterRange TestedOptimal Condition
SolventDMF, THF, AcetonitrileDMF (polar aprotic)
Temperature50–90°C75°C (cyclization step)
CatalystPyridine, Et₃NEt₃N (higher yield)
Monitor by TLC (hexane:EtOAc 3:1) and isolate intermediates via column chromatography .

Q. What computational strategies predict biological targets or binding modes for this compound?

  • Molecular docking (AutoDock Vina) using X-ray structures of CDK2 or COX-2.
  • Molecular Dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns.
  • QSAR modeling to correlate substituent effects (e.g., fluorine position) with activity .

Q. How to resolve contradictions in reported biological activities across studies?

  • Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Test in isogenic cell lines to rule out genetic variability.
  • Re-synthesize batches to confirm purity (>99% via HPLC) and exclude degradation products .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for analogs?

  • Core modifications : Replace thiazolidinone with pyrimidinone to assess ring flexibility.
  • Substituent scanning : Vary the o-tolyl group with electron-donating/withdrawing groups (e.g., -NO₂, -OCH₃).
  • Bioisosteric replacement : Substitute fluorine with chlorine to study halogen bonding effects .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

  • Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the acetamide bond.
  • LC-MS identifies major degradation products (e.g., free o-toluidine).
  • Stabilization strategies include lyophilization or formulation in PEG matrices .

Q. Which advanced spectroscopic methods elucidate ambiguous stereochemistry in derivatives?

  • NOESY NMR to confirm spatial proximity of spiro-junction protons.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration.
  • ECD (Electronic Circular Dichroism) for chiral centers in solution .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., acylation).
  • Bioassays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with dose-response curves (IC₅₀ calculations).
  • Data Analysis : Use software like GraphPad Prism for statistical validation of biological replicates (n ≥ 3).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.